(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-7,22H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXPBCONOETJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Derivatives
- Starting from 2-aminopyridine derivatives, the 4-bromophenyl group is introduced via nucleophilic substitution or cross-coupling reactions.
- A common approach involves reacting aminopyridine with 4-bromobenzaldehyde derivatives under conditions promoting cyclization to form the imidazo[1,2-a]pyridine ring.
- For example, a one-pot synthesis involves heating aminopyridine with benzyl bromide and dimethylformamide dimethyl acetal (DMF DMA) in toluene at 110 °C, followed by base treatment to form the imidazo[1,2-a]pyridine core with the bromophenyl substituent.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 6-position is often introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated starting materials.
- Phenazine catalysts bearing trifluoromethyl groups have been synthesized and used in photoredox catalysis to facilitate the formation of trifluoromethyl-substituted imidazo[1,2-a]pyridine derivatives.
Functionalization at the 3-Position: Methanol Group Introduction
- The 3-position methanol group is typically introduced via the reduction of a corresponding aldehyde or ketone intermediate or through nucleophilic addition reactions.
- One efficient method involves the use of pyridinylmethanol intermediates prepared by Grignard addition of phenylmagnesium bromide to pyridine-2-carboxaldehyde, followed by cyclization catalyzed by bismuth(III) trifluoromethanesulfonate and para-toluenesulfonic acid (p-TsOH·H2O) under heating.
- This Ritter-type reaction converts benzylic alcohols into the desired imidazo[1,2-a]pyridine methanol derivatives with good to excellent yields.
Photoredox Catalysis and Microfluidic Reactor Approaches
- A modern approach employs photoredox catalysis using phenazine-based catalysts under visible light irradiation to promote the formation of the imidazo[1,2-a]pyridine core with trifluoromethyl and bromophenyl substituents.
- Reactions are carried out in acetonitrile with triethylamine as a base, passing through quartz tubing microfluidic reactors under blue LED light (420–430 nm) for short residence times (~20 minutes), yielding the product efficiently (up to 91% yield).
- This method offers advantages in terms of reaction speed, selectivity, and scalability.
Reaction Conditions Summary and Yields
Detailed Research Findings
- The photoredox method using phenazine catalysts provides a green and efficient route with mild conditions and short reaction times, minimizing by-products and improving purity.
- The Ritter-type reaction catalyzed by bismuth(III) triflate is notable for its broad substrate tolerance and high yields, making it suitable for complex analog synthesis.
- One-pot methods combining cyclization and substitution steps reduce purification steps and improve overall synthetic efficiency.
- Use of microfluidic reactors enhances reaction control, heat transfer, and scalability, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazo[1,2-a]pyridine core to form dihydroimidazo[1,2-a]pyridines.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Substitution: Introduction of various functional groups onto the bromophenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazo compounds effectively targeted cancer cell pathways, leading to apoptosis in malignant cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.
CNS Disorders
The compound is also being explored for its effects on the central nervous system (CNS). It has been suggested that it may act as a modulator of GABA receptors, which are critical in the treatment of anxiety and depression.
- Case Study : In preclinical trials, compounds structurally related to (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol showed promise in enhancing GABAergic transmission without the sedative effects commonly associated with benzodiazepines. This suggests potential for developing anxiolytic medications with improved safety profiles.
Antimicrobial Properties
Emerging studies have indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against various pathogens.
- Data Table: Antimicrobial Efficacy
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the imidazo[1,2-a]pyridine core followed by bromination and trifluoromethylation.
Synthesis Overview
- Formation of Imidazo[1,2-a]pyridine : Utilizing cyclization reactions involving appropriate precursors.
- Bromination : Electrophilic aromatic substitution to introduce the bromophenyl group.
- Trifluoromethylation : Application of trifluoromethylating agents to achieve the desired substitution.
Mechanism of Action
The mechanism by which (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromophenyl group can form strong interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to four analogs (Table 1), highlighting substituent variations and their implications:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Fluorophenyl (FPh): Offers a balance between electronegativity and size, improving metabolic stability .
Position 6 Substituents :
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the aromatic system, resisting oxidative metabolism compared to methyl (CH₃) .
Position 3 Functional Groups: Methanol (CH₂OH): Provides hydrogen-bonding capability, improving target interaction but increasing polarity. Methanamine (CH₂NH₂): Facilitates salt formation (e.g., oxalate in ) and enhances solubility in acidic environments.
Pharmacological and ADME Properties (Inferred)
- Metabolic Stability : CF₃ and halogenated aryl groups resist cytochrome P450 oxidation, prolonging half-life .
Biological Activity
The compound (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by a bromophenyl group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The molecular formula is .
1. Anticancer Properties
Studies have shown that imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, derivatives of this compound have been investigated for their ability to inhibit various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the activity of c-Met protein kinase, which is implicated in cancer progression. The IC50 values reported were as low as , indicating potent activity against non-small cell lung cancer cells .
2. GABA Receptor Modulation
The compound may also interact with GABA_A receptors, which are critical in modulating neuronal excitability. Compounds in this class have been shown to act as positive allosteric modulators of GABA_A receptors, enhancing the action of GABA . This mechanism suggests potential applications in treating anxiety and seizure disorders.
3. Inhibition of Type III Secretion Systems
Research indicates that related compounds inhibit type III secretion systems (T3SS) in pathogenic bacteria. This inhibition can reduce the virulence of bacterial strains by preventing the secretion of effector proteins necessary for infection .
Case Study 1: Antitumor Activity
A study evaluated the anticancer effects of this compound on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of . The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
| Concentration () | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: GABA_A Modulation
In another investigation, the compound was tested for its effects on GABA_A receptor modulation using a homogenous time-resolved fluorescence (HTRF) assay. The results showed that at concentrations above , there was a significant enhancement in GABA-induced currents.
| Concentration () | Current Enhancement (%) |
|---|---|
| 0 | 0 |
| 50 | 20 |
| 100 | 50 |
| 200 | 80 |
Q & A
Q. Data Contradiction Analysis :
- reports 52–61% yields for trifluoromethyl-containing analogs, while cites 65% for methyl-substituted derivatives. This discrepancy highlights the need for substituent-specific optimization .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ at m/z 386.02 for C₁₅H₁₁BrF₃N₂O) .
Advanced: How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
Answer:
Contradictions often arise from:
Variability in assay conditions : For example, IC₅₀ values for antimicrobial activity may differ due to bacterial strain specificity or solvent effects (DMSO vs. aqueous buffers) .
Structural analogs : Subtle changes (e.g., -CF₃ vs. -CH₃) alter lipophilicity and target binding. Computational modeling (e.g., molecular docking) can rationalize these differences by comparing binding poses with targets like kinases or microbial enzymes .
Q. Methodological Recommendation :
- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Basic: What are the documented biological activities of this compound?
Answer:
While direct data for this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Kinase inhibition : IC₅₀ < 100 nM for JAK2 and ALK kinases due to interactions with ATP-binding pockets .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Prodrug synthesis : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) enhances aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
